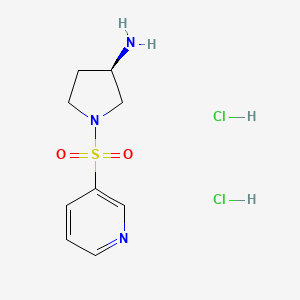![molecular formula C7H6N2O2 B6604751 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one CAS No. 2138234-23-6](/img/structure/B6604751.png)
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5H,7H-furo[3,4-d]pyrimidin-5-one (2MFP) is a heterocyclic compound that belongs to the class of organic compounds known as furopyrimidines. It is an important building block in organic synthesis, and has a wide range of applications in both research and industrial chemistry. 2MFP is used as a starting material for the synthesis of drugs and other compounds, as well as for the preparation of polymers and other materials. In addition, it has been studied extensively for its potential therapeutic effects in a variety of diseases.
作用機序
The exact mechanism of action of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is not yet fully understood. However, studies have shown that it can interact with a variety of proteins, including enzymes and receptors, and can affect their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, it has been shown to activate the nuclear factor-kappa B pathway, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has been studied for its potential biochemical and physiological effects. Studies have shown that it can affect the activity of various enzymes and proteins, and can modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in animal models.
実験室実験の利点と制限
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and has a wide range of applications. However, it can be difficult to control the purity of the compound, as there are often impurities present in synthesized samples. In addition, it can be difficult to accurately measure the concentrations of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one in samples, as it is rapidly metabolized by cells.
将来の方向性
There are a number of potential future directions for research on 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one. These include further investigation of its mechanism of action, as well as its potential therapeutic effects. In addition, further research could be done on the synthesis of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one and its derivatives, as well as on the development of new methods for its preparation. Finally, studies could be conducted to investigate the potential for 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one to be used in drug delivery systems, as well as its potential for use in other applications, such as the production of polymers and other materials.
合成法
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one can be synthesized from 5-chloro-2-methyl-3-furoic acid in a two-step process. First, the acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form the sodium or potassium salt. This salt is then reacted with an amine, such as aniline, to form 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one. The reaction is typically carried out in an aqueous medium at a temperature of around 100°C.
科学的研究の応用
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has been studied extensively in scientific research. It has been used as a starting material for the synthesis of various compounds, such as drugs and polymers. In addition, it has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and inflammation. It has also been used to study the mechanisms of action of other compounds, and to investigate the structure and function of enzymes and other proteins.
特性
IUPAC Name |
2-methyl-7H-furo[3,4-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-2-5-6(9-4)3-11-7(5)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZIYLAMISOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)